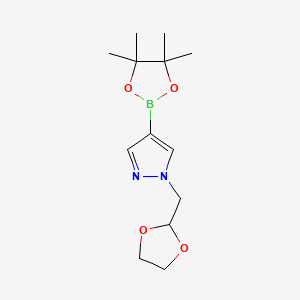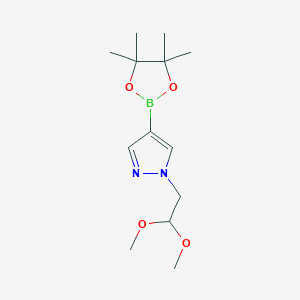![molecular formula C13H20ClNO B1319066 4-[(Benzyloxy)methyl]piperidine hydrochloride CAS No. 301226-92-6](/img/structure/B1319066.png)
4-[(Benzyloxy)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(Benzyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO•HCl and a molecular weight of 241.76 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-[(Benzyloxy)methyl]piperidine hydrochloride can be represented by the SMILES string: C1CNCCC1COCC2=CC=CC=C2.Cl .Chemical Reactions Analysis
While specific chemical reactions involving 4-[(Benzyloxy)methyl]piperidine hydrochloride are not available, related compounds like 4-methylpiperidine have been used in the synthesis of 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(Benzyloxy)methyl]piperidine hydrochloride include a molecular weight of 241.76 and a molecular formula of C13H19NO•HCl .Scientific Research Applications
Pharmacological Properties and Applications
- Paroxetine hydrochloride, a derivative of 4-[(Benzyloxy)methyl]piperidine hydrochloride, is noted for its use as a selective serotonin reuptake inhibitor. This compound is involved in treating various disorders, including depression, anxiety, and posttraumatic stress disorder. Its physicochemical properties, spectroscopic data, and pharmacokinetics are well-documented, highlighting its significance in pharmacological research (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis and Chemical Analysis
- Novel derivatives of 4-[(Benzyloxy)methyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have shown promising results as inhibitors of acetylcholinesterase, making them potential candidates for treating conditions like dementia (Sugimoto et al., 1990).
- A study on the metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats indicated its potential role in reducing food intake and weight gain. This highlights its possible applications in weight management research (Massicot, Steiner, & Godfroid, 1985).
- The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which can serve as building blocks in medicinal chemistry, have been developed. This indicates the compound's utility in creating advanced pharmaceuticals (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Spectroscopic Analysis and Drug Impurities
- The compound has been used in the study of degradation impurities of Paroxetine Hydrochloride Hemihydrate, an active pharmaceutical ingredient. Spectral data of the impurities were collected and analyzed, showing the compound's role in ensuring drug quality and safety (Munigela et al., 2008).
Miscellaneous Applications
- Research has explored the synthesis of novel piperidine derivatives with antioxidant and antimicrobial potential. These studies open avenues for the use of 4-[(Benzyloxy)methyl]piperidine hydrochloride in developing new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).
properties
IUPAC Name |
4-(phenylmethoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIQHCJXMIHEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593237 |
Source


|
| Record name | 4-[(Benzyloxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Benzyloxy)methyl]piperidine hydrochloride | |
CAS RN |
301226-92-6 |
Source


|
| Record name | 4-[(Benzyloxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)


